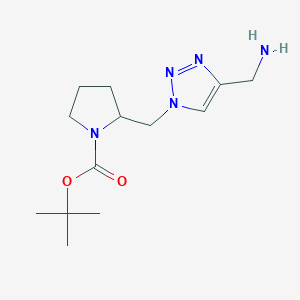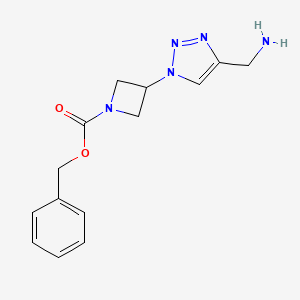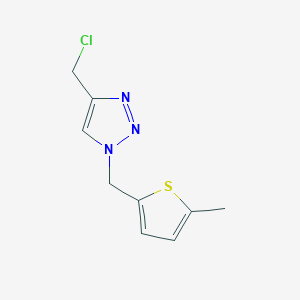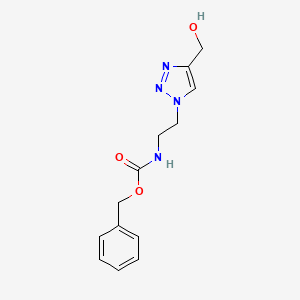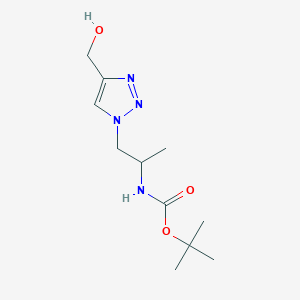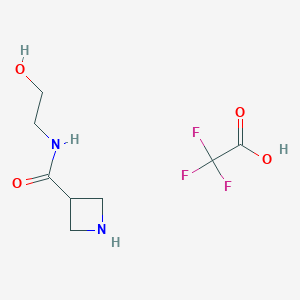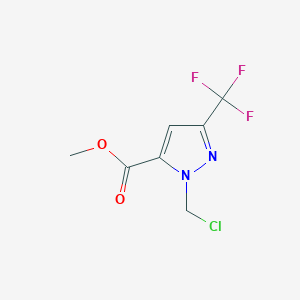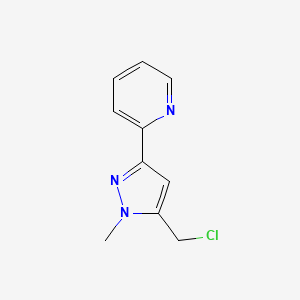
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
“2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One method involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine . The solution’s pH value is adjusted to a range of 4-5, and nitrogen is let in. The temperature is elevated to 80-100°C while stirring. Chlorine is let in and the temperature is further increased for the reaction .Molecular Structure Analysis
The molecular structure of “2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is represented by the empirical formula C6H5Cl2N . The molecular weight of the compound is 162.02 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” are complex and involve several steps. For instance, one method involves the reaction of 3-methylpyridine with an organic solvent, an acid buffering agent solution, and an initiator .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” include a melting point of 37-42 °C . It is a white or colorless to light yellow powder to lump to clear liquid .Applications De Recherche Scientifique
I have conducted a search for the specific compound “2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine”, but it appears that there is limited information available online regarding its scientific research applications. The search results mostly pertain to a similar compound, “2-Chloro-5-(chloromethyl)pyridine”, which is used in the synthesis of various pharmaceutical compounds and neonicotinoid compounds, as well as being an intermediate in pesticides .
Safety and Hazards
“2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-8(7-11)6-10(13-14)9-4-2-3-5-12-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVZSVRJYVRIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




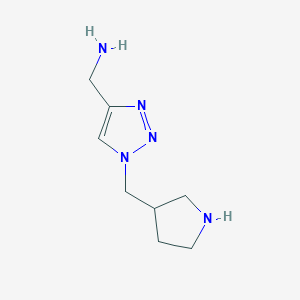
![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)

